Talabostat vs. Selective DPP-IV Inhibitors: Broad Multi-Enzyme Inhibition Profile
Unlike highly selective DPP-IV inhibitors like Alogliptin (which exhibits >10,000-fold selectivity for DPP-IV over DPP8/9), Talabostat is a potent, non-selective inhibitor of multiple members of the DPP-IV family, including FAP, DPP8, and DPP9 . This broad inhibitory profile is crucial for its unique biological activities, as it enables simultaneous targeting of tumor stroma and immune modulation .
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | DPP-IV: <4 nM; DPP8: 4 nM; DPP9: 11 nM; FAP: 560 nM |
| Comparator Or Baseline | Alogliptin (Selective DPP-IV inhibitor): DPP-IV: <10 nM; DPP8/9: >100,000 nM |
| Quantified Difference | Talabostat is >10,000-fold more potent against DPP8/9 than a selective DPP-IV comparator. |
| Conditions | Cell-free biochemical assays using recombinant human enzymes. |
Why This Matters
This multi-enzyme inhibition profile is non-negotiable for research aiming to replicate the compound's immunomodulatory and anti-stromal effects; selective DPP-IV inhibitors will not produce the same biological response.
